Cas no 76472-87-2 (Kuwanon H)

Kuwanon H structure
Kuwanon H structure
Product Name:Kuwanon H
Numero CAS:76472-87-2
MF:C45H44O11
MW:760.8243
CID:982690
PubChem ID:5281668
Update Time:2024-10-27

Kuwanon H Proprietà chimiche e fisiche

Nomi e identificatori

    • kuwanon H
    • Albanin G
    • kuwanone H
    • Alvanin G
    • NSC 356889
    • 8-[(5R,6S)-6-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-
    • SCHEMBL13233442
    • FT-0775832
    • moracenin a
    • 76472-87-2
    • AKOS037515236
    • 4H-1-Benzopyran-4-one, 8-(6-(2,4-dihydroxy-3-(3-methyl-2-butenyl )benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1S-(1alpha,5alpha,6beta))-
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-1-cyclohex-2-enyl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • KuwanonH
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • MS-31352
    • DTXSID301318627
    • HY-N2600
    • CHEBI:6147
    • 2-(2,4-BIS(OXIDANYL)PHENYL)-8-((1S,5S,6R)-5-(2,4-BIS(OXIDANYL)PHENYL)-3-METHYL-6-(3-(3-METHYLBUT-2-ENYL)-2,4-BIS(OXIDANYL)PHENYL)CARBONYL-CYCLOHEX-2-EN-1-YL)-3-(3-METHYLBUT-2-ENYL)-5,7-BIS(OXIDANYL)CHROMEN-4-ONE
    • 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, [1S-(1alpha,5alpha,6beta)]-
    • 8-((1R,2S,3S)-2-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl)-2',4'-dihydroxy-5-methyl-1,2,3,6-tetrahydro-[1,1'-biphenyl]-3-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 8-[(1S,5R,6S)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • SCHEMBL150578
    • CHEMBL506234
    • 4H-1-Benzopyran-4-one, 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
    • 8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • 822Q5M4B5D
    • CS-0023002
    • 8-{(1R,2S,3S)-2-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-2',4'-dihydroxy-5-methyl[1,2,3,6-tetrahydro[1,1'-biphenyl]]-3-yl}-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
    • kumanon H
    • NSC-356889
    • GTPL622
    • DA-74840
    • Kuwanon H
    • Inchi: 1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32?,38-/m0/s1
    • Chiave InChI: DKBPTKFKCCNXNH-WKKWFPBQSA-N
    • Sorrisi: O=C(C1C([H])=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=1O[H])O[H])[C@]1([H])C([H])(C2=C(C([H])=C(C3C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C(C4C([H])=C([H])C(=C([H])C=4O[H])O[H])OC2=3)=O)O[H])O[H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1O[H])O[H]

Proprietà calcolate

  • Massa esatta: 760.28800
  • Massa monoisotopica: 760.28836222 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 9
  • Complessità: 1560
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 760.8
  • XLogP3: 9.2
  • Superficie polare topologica: 205

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (3.5E-6 g/L) (25 ºC),
  • PSA: 209.12000
  • LogP: 8.83870

Kuwanon H Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0023002-1mg
Kuwanon H
76472-87-2 98.60%
1mg
$190.0 2022-04-26
MedChemExpress
HY-N2600-1mg
Kuwanon H
76472-87-2 98.60%
1mg
¥700 2025-04-16
TRC
K660485-1mg
Kuwanon H
76472-87-2
1mg
70.00 2021-08-04
TRC
K660485-2.5mg
Kuwanon H
76472-87-2
2.5mg
120.00 2021-08-04
TRC
K660485-5mg
Kuwanon H
76472-87-2
5mg
215.00 2021-08-04
TRC
K660485-10mg
Kuwanon H
76472-87-2
10mg
415.00 2021-08-04
Chengdu Biopurify Phytochemicals Ltd
BP3603-5mg
Kuwanon H
76472-87-2 98%
5mg
$165 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3603-10mg
Kuwanon H
76472-87-2 98%
10mg
$296 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K80440-10mg
Kuwanon H
76472-87-2
10mg
¥1998.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1849-1 mg
Kuwanon H
76472-87-2
1mg
¥1440.00 2022-04-26
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.